Cas no 2153734-96-2 ((1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate)
(1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
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- (1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate
- EN300-7199441
- 2153734-96-2
- (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate
-
- Inchi: 1S/C11H11NO3S2/c1-9-2-4-11(5-3-9)17(13,14)15-8-10-6-7-16-12-10/h2-7H,8H2,1H3
- InChI Key: GTOMBTCWUWVRDX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1C=CSN=1
Computed Properties
- Exact Mass: 269.01803556g/mol
- Monoisotopic Mass: 269.01803556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 92.9Ų
(1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7199441-0.05g |
(1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate |
2153734-96-2 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
| Enamine | EN300-7199441-0.1g |
(1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate |
2153734-96-2 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
| Enamine | EN300-7199441-0.25g |
(1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate |
2153734-96-2 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
| Enamine | EN300-7199441-0.5g |
(1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate |
2153734-96-2 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
| Enamine | EN300-7199441-1.0g |
(1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate |
2153734-96-2 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
| Enamine | EN300-7199441-2.5g |
(1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate |
2153734-96-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
| Enamine | EN300-7199441-5.0g |
(1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate |
2153734-96-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
| Enamine | EN300-7199441-10.0g |
(1,2-thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate |
2153734-96-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 |
(1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate
Comprehensive Overview of (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2153734-96-2)
The compound (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2153734-96-2) is a sulfonate ester derivative featuring a thiazole ring and a methylbenzene moiety. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the thiazole ring, a heterocyclic compound containing sulfur and nitrogen, contributes to its reactivity and potential applications in medicinal chemistry.
In recent years, the demand for sulfonate esters and thiazole derivatives has surged due to their versatility in drug discovery and material science. Researchers are increasingly exploring compounds like (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate for their potential in designing novel enzyme inhibitors and bioactive molecules. The compound's ability to act as a sulfonating agent or a protecting group in synthetic pathways further enhances its utility in laboratory settings.
One of the trending topics in the chemical industry is the development of green chemistry and sustainable synthesis methods. (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate aligns with this trend, as researchers investigate its role in catalysis and atom-efficient reactions. Its structural features may enable the design of more environmentally friendly processes, reducing waste and energy consumption.
From a pharmaceutical perspective, thiazole-containing compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate itself is not a drug, its derivatives could be explored for drug delivery systems or as prodrugs. The methylbenzene sulfonate group, in particular, is often used to modify the solubility and bioavailability of active pharmaceutical ingredients.
In the field of material science, this compound's potential applications include the synthesis of functional polymers and advanced coatings. The thiazole ring's electronic properties make it a candidate for designing conductive materials or sensors. As industries seek high-performance materials, compounds like (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate may play a pivotal role in innovation.
For researchers and chemists, understanding the synthesis and reactivity of (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate is crucial. Common questions in search engines include "How to synthesize thiazole sulfonates?" or "What are the applications of methylbenzene sulfonate derivatives?" This reflects the growing interest in specialty chemicals and their role in modern chemistry.
Safety and handling of (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate are also important considerations. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed. Users often search for "storage conditions for sulfonate esters" or "stability of thiazole compounds," highlighting the need for accurate technical data.
In conclusion, (1,2-Thiazol-3-yl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2153734-96-2) represents a fascinating intersection of organic chemistry, pharmaceutical research, and material science. Its unique structure and reactivity profile make it a compound of interest for both academic and industrial applications. As the scientific community continues to explore heterocyclic compounds and sulfonate chemistry, this molecule is likely to remain relevant in cutting-edge research.
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